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Cat. No.: B1663440 Get Quote

Application Notes & Protocols: Zofenopril
Analysis by HPLC-DAD
A Robust HPLC-DAD Method for the Quantification
of Zofenopril in Pharmaceutical Formulations
This document outlines a comprehensive, validated High-Performance Liquid Chromatography

with Diode-Array Detection (HPLC-DAD) method for the routine analysis of Zofenopril in its

pharmaceutical dosage forms. The described protocol is designed for researchers, quality

control analysts, and drug development professionals, providing a detailed framework for

accurate and precise quantification.

Introduction
Zofenopril, chemically (4S)-1-[(2S)-3-(benzoylthio)-2-methylpropionyl]-4-(phenylthio)-L-proline,

is a potent angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in

vivo to its active metabolite, Zofenoprilat. Zofenopril is utilized in the management of

hypertension and acute myocardial infarction.[1][2] Given its therapeutic importance, it is crucial

to have a reliable and validated analytical method for its quantification in pharmaceutical tablets

to ensure product quality and efficacy.

This application note details a stability-indicating HPLC-DAD method that is simple, accurate,

and precise. The method has been validated in accordance with the International Conference
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on Harmonization (ICH) guidelines.[3]

Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a Diode-Array Detector (DAD) is required. The

following table summarizes the optimized chromatographic conditions for the analysis of

Zofenopril.

Parameter Condition

HPLC Column
C18 column (e.g., Phenomenex Luna, 250 mm

x 4.6 mm, 5 µm)

Mobile Phase
20mM Ammonium Acetate : Acetonitrile (50:50,

v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature 25°C

Detection Wavelength 248 nm

Run Time Approximately 10 minutes

Note: The mobile phase composition and pH may be adjusted to optimize the separation and

peak shape on a specific HPLC system.

Preparation of Solutions
Accurately weigh 10 mg of Zofenopril Calcium reference standard.

Transfer the standard into a 100 mL volumetric flask.

Dissolve and dilute to volume with the mobile phase.

Sonicate for 10 minutes to ensure complete dissolution.
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Prepare a series of working standard solutions by diluting the stock solution with the mobile

phase to achieve concentrations in the range of 2-70 µg/mL.[4] These solutions are used to

establish the calibration curve.

Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.

Accurately weigh a portion of the powder equivalent to 30 mg of Zofenopril.[1]

Transfer the powder to a 100 mL volumetric flask.

Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete

extraction of the drug.[2]

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the

filtrate.

Further dilute the filtrate with the mobile phase to obtain a final theoretical concentration

within the calibration range (e.g., 30 µg/mL).

Method Validation Summary
The analytical method was validated as per ICH guidelines to demonstrate its suitability for the

intended purpose. The key validation parameters are summarized below.
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Validation Parameter Result

Linearity Range 2 - 70 µg/mL

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) 0.5052 µg/mL[4]

Limit of Quantification (LOQ) 1.5310 µg/mL[4]

Precision (%RSD) < 2%

Accuracy (% Recovery) 98.088 - 101.988%[4]

Specificity
No interference from common excipients was

observed.

Linearity
The linearity of the method was established by analyzing a series of Zofenopril standard

solutions over the concentration range of 2-70 µg/mL. The peak area response was plotted

against the concentration, and the correlation coefficient was determined.

Precision
The precision of the method was evaluated by performing replicate injections of a standard

solution at a single concentration on the same day (intra-day precision) and on different days

(inter-day precision). The relative standard deviation (%RSD) of the peak areas was calculated.

Accuracy
The accuracy of the method was determined by the standard addition method. A known

amount of Zofenopril standard was spiked into a pre-analyzed sample solution, and the

recovery was calculated. The recovery was found to be in the range of 98.088% to 101.988%.

[4]

Specificity (Forced Degradation Studies)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the

method. Zofenopril was subjected to stress conditions including acid hydrolysis, base
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hydrolysis, oxidation, and heat. The drug showed significant degradation under oxidative and

basic hydrolysis conditions.[4][5] The developed method was able to successfully separate the

Zofenopril peak from the peaks of the degradation products, confirming the specificity of the

method.

Experimental Workflow & Diagrams
The following diagrams illustrate the logical flow of the analytical process.
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Caption: Overall workflow for Zofenopril analysis.
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Caption: Step-by-step sample preparation protocol.
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Conclusion
The HPLC-DAD method described in this application note is rapid, simple, and reliable for the

quantification of Zofenopril in pharmaceutical tablet formulations. The method has been

thoroughly validated and is demonstrated to be linear, precise, accurate, and specific. It is

suitable for routine quality control analysis and stability studies of Zofenopril.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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